(1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine
Description
(1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is a chiral allylamine derivative featuring a 3,4,5-trimethoxyphenyl group. This compound is structurally characterized by a prop-2-enylamine backbone attached to a trimethoxyphenyl moiety at the R-configuration. The trimethoxyphenyl group is a hallmark of bioactive molecules, particularly in anticancer agents, due to its role in tubulin inhibition and interference with microtubule dynamics.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1R)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h5-7,9H,1,13H2,2-4H3/t9-/m1/s1 |
InChI Key |
MGKVSZBPSGXJNB-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H](C=C)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways and cellular responses. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The 3,4,5-trimethoxyphenyl group is a common pharmacophore in tubulin-targeting agents. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparisons
Key Observations :
- The allylamine group in the target compound provides a distinct hydrogen-bonding capability compared to Combretastatin A-4’s hydroxyl group. This may influence binding affinity to tubulin or other targets.
Solubility and Prodrug Strategies
The trimethoxyphenyl group often confers low water solubility, as seen in Combretastatin A-4 (1a), which required prodrug development (e.g., phosphate salts 1m/1n) to improve bioavailability . Similarly, the amine group in this compound could be exploited for salt formation (e.g., hydrochloride or phosphate salts) to enhance solubility, mirroring strategies used for Combretastatin derivatives.
Table 2: Solubility and Stability Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
